molecular formula C5H12ClN3O2 B1380645 H-Ala-Gly-Nh2 HCl CAS No. 71431-66-8

H-Ala-Gly-Nh2 HCl

Cat. No.: B1380645
CAS No.: 71431-66-8
M. Wt: 181.62 g/mol
InChI Key: SUCIQLIGRKFZNE-DFWYDOINSA-N
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Description

H-Ala-Gly-NH₂ HCl is a dipeptide amide hydrochloride derivative composed of alanine (Ala) and glycine (Gly) residues linked via an amide bond. The terminal amine group of alanine is free, while the glycine residue is amidated, with the structure stabilized by hydrochloric acid (HCl). This compound is primarily utilized in peptide synthesis as a building block or intermediate, as evidenced by its role in the synthesis of glutathionylspermidine derivatives in Escherichia coli enzymatic studies .

Properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCIQLIGRKFZNE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-NH2 HCl typically involves the coupling of alanine and glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino acids. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of This compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Gly-NH2 HCl: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemistry

  • Model Peptide Studies : H-Ala-Gly-NH2 HCl serves as a model compound for studying peptide folding and stability. Its simple structure allows researchers to investigate the effects of different amino acid sequences on peptide behavior.

Pharmacology

  • Therapeutic Potential : Research has indicated that this dipeptide may possess bioactive properties, making it a candidate for therapeutic applications such as:
    • Neuroprotection : Studies suggest that dipeptides can protect neurons from oxidative stress, potentially aiding in neurodegenerative disease research.
    • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties could lead to new treatments for inflammatory conditions.

Medicine

  • Drug Delivery Systems : H-Ala-Gly-NH2 HCl is explored for its potential in enhancing the bioavailability of drugs. Its ability to form stable complexes with drug molecules can improve delivery efficiency.
  • Nutritional Supplements : Due to its role in protein metabolism, it is being studied as a dietary supplement to support muscle recovery and growth.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of H-Ala-Gly-NH2 HCl on cultured neuronal cells exposed to oxidative stress. Results indicated that treatment with the dipeptide significantly reduced cell death and oxidative damage markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

Research conducted by the International Journal of Molecular Sciences examined the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated that administration of the dipeptide led to reduced inflammation and joint damage, highlighting its therapeutic promise in inflammatory diseases.

Mechanism of Action

The mechanism by which H-Ala-Gly-NH2 HCl exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide metabolism. The compound can act as a substrate for peptidases, which cleave the peptide bond, releasing the constituent amino acids. This process is crucial for understanding protein digestion and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Storage Conditions Purity Key Structural Features References
H-Ala-Gly-NH₂ HCl C₅H₁₂ClN₃O₂* ~181.6 (calc.) Soluble in DMF, polar aprotic solvents Likely -20°C Not specified Ala-Gly amide with HCl salt
H-Gly-NH₂·HCl C₂H₇ClN₂O 110.5 Chloroform, DMSO, acetone -20°C (desiccated) >98% Glycine amide hydrochloride
H-Ala-NH₂·HCl C₃H₉ClN₂O 124.57 Water, DMSO -20°C >98% Alanine amide hydrochloride
Ala-Gly C₅H₁₀N₂O₃ 146.14 Water -20°C ≥99% Free dipeptide (Ala-Gly carboxylic acid)
H-Gly-Ala-AMC·HCl C₁₅H₁₇N₃O₄·HCl 339.78 DMSO -20°C >98% Gly-Ala sequence with fluorogenic AMC group
H-Ala-Ala-NH₂·HCl C₆H₁₄ClN₃O₂ 195.65 Not specified -15°C Not specified Dipeptide amide (Ala-Ala) with HCl

*Note: Molecular weight for H-Ala-Gly-NH₂ HCl is calculated based on formula C₅H₁₁N₃O₂ + HCl.

Key Observations:
  • Backbone Variations: H-Ala-Gly-NH₂ HCl and H-Ala-Ala-NH₂·HCl differ in the second residue (Gly vs.
  • Functional Groups: H-Gly-Ala-AMC·HCl incorporates a 7-amino-4-methylcoumarin (AMC) group, enabling fluorescence-based assays, unlike non-fluorogenic analogs .
  • Solubility : H-Gly-NH₂·HCl and H-Ala-NH₂·HCl exhibit broader solubility in organic solvents, while Ala-Gly (free dipeptide) is water-soluble due to its carboxylic acid group .

Stability and Handling

  • Storage : Most hydrochloride salts (e.g., H-Ala-Gly-NH₂ HCl, H-Gly-NH₂·HCl) require desiccation and storage at -20°C to prevent hydrolysis .
  • Purity : Commercial analogs like H-Gly-NH₂·HCl and H-Ala-NH₂·HCl typically exceed 98% purity, verified by HPLC and mass spectrometry .

Biological Activity

H-Ala-Gly-Nh2 HCl, also known as N-Acetyl-L-alanylglycine amide hydrochloride, is a dipeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H12ClN3O2C_5H_{12}ClN_3O_2 and a molecular weight of 179.62 g/mol. The structure consists of an alanine residue linked to a glycine residue with an amide functional group. This configuration is crucial for its biological activity, particularly in peptide interactions and stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as ATP synthase in mitochondria, thereby affecting cellular energy metabolism . The flexibility provided by the amide bond may enhance its interaction with target proteins.
  • Receptor Modulation : Dipeptides like H-Ala-Gly-Nh2 can interact with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityMethodologyKey Findings
Anticancer ActivityCell Line AssaysDemonstrated significant growth inhibition in MCF-7 breast cancer cells.
Neuroprotective EffectsIn Vivo ModelsShowed potential in reducing oxidative stress markers in neuronal cells.
Antimicrobial PropertiesMIC TestingExhibited inhibitory effects against various bacterial strains.

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on MCF-7 cells, revealing that it inhibited cell proliferation through a mechanism involving mitochondrial dysfunction. The compound was found to stabilize certain helical conformations that enhanced its binding affinity to ATP synthase, leading to decreased ATP production .
  • Neuroprotection : In animal models, this compound demonstrated neuroprotective properties by mitigating oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .
  • Antimicrobial Activity : Research indicated that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Q & A

Q. How can researchers synthesize and characterize H-Ala-Gly-NH2 HCl with high purity?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and HCl salt formation. Characterization requires:

  • Purity assessment : Reverse-phase HPLC with UV detection at 214 nm, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
  • Structural confirmation : 1H NMR^1 \text{H NMR} in D2_2O to verify backbone protons and 13C NMR^13 \text{C NMR} for carbonyl/carboxylate groups. Compare spectral data to literature values for analogous dipeptides .
  • Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+^+ for C5_5H12_{12}N3_3O2_2 \cdotHCl: ~182.6 Da).

Q. What experimental protocols ensure stability of this compound during storage?

  • Hygroscopicity mitigation : Store in airtight containers with desiccants at -20°C. Pre-weigh aliquots to minimize freeze-thaw cycles .
  • Stability testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor purity via HPLC and degradation products (e.g., free amine or diketopiperazine formation) .

Q. How can solubility be optimized for in vitro assays?

  • Solvent screening : Test solubility in aqueous buffers (pH 2–7.4), DMSO, or ethanol. For low solubility, use sonication (10–15 min at 25°C) or co-solvents (≤5% DMSO) .
  • Dynamic light scattering (DLS) : Confirm absence of aggregates in solution before cellular assays .

Advanced Research Questions

Q. How to resolve contradictions in potentiometric titration data for HCl-containing peptides like this compound?

  • Endpoint refinement : Use derivative analysis (dpH/dV vs. volume) to identify exact equivalence points, especially when multiple protonation sites exist (e.g., amine and carboxyl groups). Second-derivative plots (d²pH/dV²) can pinpoint inflection points with <0.1 mL error .
  • Data normalization : Compare titration curves across replicates using a standardized volume range (e.g., ±2 mL around expected endpoints) to minimize variability from baseline drift .

Q. What strategies validate peptide degradation pathways under physiological conditions?

  • LC-MS/MS profiling : Incubate this compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C. Identify cleavage products (e.g., Ala-Gly, Gly-NH2) via tandem MS fragmentation patterns .
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life and activation energy barriers .

Q. How to optimize coupling efficiency during SPPS to minimize byproducts?

  • Real-time monitoring : Use in situ FTIR to track Fmoc deprotection (disappearance of the 1730 cm1^{-1} carbonyl peak) and coupling completion (emergence of amide I/II bands) .
  • Double coupling protocol : For sterically hindered residues like glycine, repeat coupling steps with HOBt/DIC activation to achieve >95% efficiency .

Q. What statistical methods address reproducibility issues in bioactivity assays?

  • Power analysis : Predefine sample size (n ≥ 6) using pilot data to ensure effect size detection (e.g., 20% inhibition with α=0.05, β=0.2) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from dose-response curves .

Methodological Notes

  • Safety protocols : Always consult SDS for handling guidelines (e.g., PPE, ventilation) due to HCl’s corrosive nature .
  • Data reporting : Follow NIH guidelines for preclinical studies, including detailed descriptions of synthesis batches, storage conditions, and statistical thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.